Xanthosine dihydrate

説明

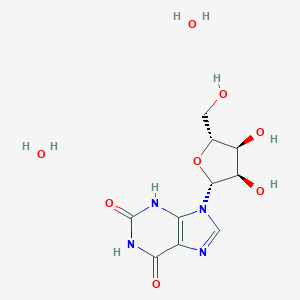

Xanthosine dihydrate is a nucleoside derived from xanthine and ribose. It is a key intermediate in the biosynthesis of caffeine and other methylxanthines. The compound is known for its role in purine metabolism and has significant biological and chemical importance .

準備方法

Synthetic Routes and Reaction Conditions: Xanthosine dihydrate can be synthesized through the condensation of xanthine with ribose under acidic conditions. The reaction typically involves the use of a strong acid like hydrochloric acid to facilitate the formation of the glycosidic bond between xanthine and ribose .

Industrial Production Methods: Industrial production of this compound often involves the enzymatic synthesis using purine nucleoside phosphorylase. This method is preferred due to its higher specificity and yield compared to chemical synthesis .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form xanthine and ribose.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the ribose moiety.

Hydrolysis: The compound can be hydrolyzed to yield xanthine and ribose under acidic or basic conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Nucleophiles such as ammonia or amines can be used.

Hydrolysis: Hydrochloric acid or sodium hydroxide are typically used for hydrolysis reactions

Major Products:

Oxidation: Xanthine and ribose.

Substitution: Various substituted xanthosine derivatives.

Hydrolysis: Xanthine and ribose

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : C₁₀H₁₆N₄O₈·2H₂O

- Molecular Weight : 320.26 g/mol

- Solubility : Soluble in water and certain organic solvents.

Anti-Inflammatory Properties

Recent studies have indicated that xanthosine dihydrate may possess significant anti-inflammatory properties. Research conducted on mice with collagen-induced arthritis demonstrated that administration of this compound led to:

- Reduction in Inflammation : Significant decrease in joint swelling and damage compared to control groups.

- Cytokine Inhibition : Suppression of pro-inflammatory cytokines and nitric oxide production, which are critical mediators in the inflammatory response .

Case Study: Arthritis Model

A study published in Arthritis & Rheumatism highlighted the anti-arthritic effects of this compound, showing its potential as a therapeutic agent for inflammatory diseases .

Role in RNA Synthesis

This compound plays a crucial role in the synthesis of RNA, particularly through its incorporation into modified RNA structures. Its effects on RNA properties include:

- Thermodynamic Stabilization : Xanthosine-modified RNA exhibits enhanced stability compared to unmodified counterparts, as evidenced by UV-spectroscopic melting experiments.

- Base Pair Geometry : Solution NMR spectroscopy has revealed unique base pair geometries when xanthosine is incorporated into RNA, impacting overall RNA functionality .

Research Insights

Research published in Nature discusses the implications of xanthosine in RNA synthesis, suggesting that it can influence the structural dynamics of RNA molecules, potentially leading to novel applications in genetic engineering and synthetic biology .

Purine Metabolism

This compound is integral to purine metabolism, functioning as a precursor in the biosynthesis of purine nucleotides. Its applications include:

- Purine Salvage Pathway : It is converted into guanosine monophosphate (GMP) through enzymatic reactions, facilitating nucleotide recycling.

- Cellular Functions : By contributing to the synthesis of nucleic acids, this compound supports essential cellular processes such as DNA replication and protein synthesis .

Metabolic Pathway Analysis

A study explored how defects in purine metabolism affect nucleotide incorporation into DNA and RNA, highlighting xanthosine's role as a substrate for various metabolic pathways .

Comparative Analysis with Related Compounds

| Compound | Structure Similarity | Unique Properties |

|---|---|---|

| Inosine | Purine base + ribose | Involved in energy metabolism |

| Adenosine | Purine base + ribose | Key player in ATP energy transfer |

| Guanosine | Purine base + ribose | Important for protein synthesis |

| Cytidine | Pyrimidine base + ribose | Role in RNA synthesis; less structurally similar |

| This compound | Purine base + ribose | Unique anti-inflammatory effects; enhances stem cell populations |

作用機序

Xanthosine dihydrate exerts its effects primarily through its role in purine metabolism. It is converted to xanthine by the action of xanthosine phosphorylase. Xanthine is then further metabolized to uric acid. The compound also acts as a precursor to caffeine and other methylxanthines, which have various physiological effects, including stimulation of the central nervous system .

類似化合物との比較

Xanthine: A purine base that is an intermediate in the degradation of adenosine monophosphate to uric acid.

Guanosine: A nucleoside composed of guanine and ribose, involved in various metabolic processes.

Inosine: A nucleoside that plays a role in purine metabolism and is involved in various biochemical processes

Uniqueness: Xanthosine dihydrate is unique due to its dual role as both a precursor in caffeine biosynthesis and a key intermediate in purine metabolism. This dual functionality makes it a compound of significant interest in both biochemical and industrial contexts .

生物活性

Xanthosine dihydrate, a nucleoside formed from xanthine and ribose, has garnered attention for its potential therapeutic properties. Its chemical formula is C₁₀H₁₆N₄O₈, and it is characterized by a purine base linked to a ribose sugar. This article explores the biological activities of this compound, focusing on its anti-inflammatory, antioxidant, and potential anticancer properties, supported by various studies and data.

This compound appears as a crystalline solid and is soluble in water. The compound's structure allows it to participate in various biochemical pathways, influencing cellular functions and metabolic processes. Notably, it exhibits structural similarities with other nucleosides such as inosine, adenosine, and guanosine, which are crucial for energy metabolism and protein synthesis.

| Compound | Structure Similarity | Unique Properties |

|---|---|---|

| Inosine | Purine base + ribose | More prevalent in RNA; involved in energy metabolism |

| Adenosine | Purine base + ribose | Key player in energy transfer (ATP); widespread pharmacological use |

| Guanosine | Purine base + ribose | Important for protein synthesis; involved in signaling |

| Cytidine | Pyrimidine base + ribose | Plays a role in RNA synthesis; less structurally similar |

Anti-Inflammatory Activity

Research has demonstrated that this compound possesses significant anti-inflammatory properties . A study conducted on mice with induced arthritis showed that administration of this compound resulted in:

- Reduction of inflammation : The compound significantly lowered inflammation markers compared to control groups.

- Decreased joint damage : this compound mitigated damage to the joints.

- Inhibition of pro-inflammatory cytokines : The compound inhibited the production of cytokines and nitric oxide involved in the inflammatory process .

Antioxidant Properties

This compound also exhibits notable antioxidant activity , which is crucial for protecting cells against oxidative stress. This property can be attributed to its ability to scavenge free radicals and reduce oxidative damage in biological systems. The antioxidant effects are essential for maintaining cellular health and preventing various diseases associated with oxidative stress.

Case Studies

- Anti-Arthritic Effects : A study published in Arthritis & Rheumatism demonstrated that this compound significantly reduced inflammation and joint damage in mice models of arthritis. The findings suggested that it could be a potential therapeutic agent for inflammatory diseases .

- Cytotoxicity Against Cancer Cells : Research indicated that certain xanthosine derivatives displayed varying levels of cytotoxicity against different cancer cell lines. For example, one derivative showed an IC₅₀ value of 1.86 µg/mL against A549 cells, indicating strong anticancer activity .

化学反応の分析

Enzymatic Degradation Pathways

Xanthosine dihydrate participates in purine salvage pathways via enzymatic reactions. Key enzymes and their roles are summarized below:

Table 2: Enzymatic Conversion of Xanthosine

These reactions regulate intracellular nucleotide pools and prevent mutagenic incorporation into DNA/RNA .

Base Pairing and Thermodynamic Stability

Xanthosine in RNA forms non-canonical base pairs, as revealed by UV melting, NMR, and X-ray crystallography:

Table 3: Base Pairing Thermodynamics

| Base Pair | ΔG° (kcal/mol) | Geometry Observed | Context Dependency |

|---|---|---|---|

| X:U | -1.2 to -1.8 | Wobble (two distinct geometries) | High |

| X:C | -1.5 to -2.1 | Wobble (protonated C) or Watson-Crick-like | Moderate |

-

NMR Studies : Xanthosine pairs with uridine via wobble geometry, stabilized by water-mediated hydrogen bonds .

-

X-ray Structures : Ribose adopts C3′-endo puckering in duplexes, enhancing stacking interactions .

Hydrolysis and Stability

This compound undergoes pH-dependent hydrolysis:

-

Acidic Conditions : Glycosidic bond cleavage releases xanthine and ribose.

-

Alkaline Conditions : Degradation via deamination or oxidation pathways.

Table 4: Hydrolysis Products

| Condition | Major Products | Byproducts |

|---|---|---|

| pH < 3 | Xanthine + Ribose | None detected |

| pH 8–10 | Xanthine oxide derivatives | Trace peroxides |

Phosphorylation and Metabolic Interconversion

This compound is phosphorylated to xanthylic acid (XMP) by kinases, a precursor in GTP biosynthesis. Conversely, phosphatases like NT5C2 hydrolyze XMP back to xanthosine .

Interaction with Metal Ions

Xanthosine coordinates Mg²⁺ and K⁺ ions in RNA structures, as shown by crystallography:

特性

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O6.2H2O/c15-1-3-5(16)6(17)9(20-3)14-2-11-4-7(14)12-10(19)13-8(4)18;;/h2-3,5-6,9,15-17H,1H2,(H2,12,13,18,19);2*1H2/t3-,5-,6-,9-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCPXSQIUORWCO-LGVAUZIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=O)NC2=O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)NC2=O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975081 | |

| Record name | Xanthosine dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5968-90-1 | |

| Record name | Xanthosine dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005968901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthosine dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHOSINE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U62I480SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What happens to xanthosine dihydrate at a molecular level when exposed to X-ray irradiation?

A1: X-ray irradiation of this compound single crystals leads to the formation of four distinct products, as revealed by ESR and ENDOR spectroscopy [, ]. These products are:

- Product I: Identified as the π cation of the xanthine base, deprotonated at the N3 position [, ]. This product forms at low temperatures (15K) and persists until around 100K.

- Product II: Identified as the π anion of the xanthine base, protonated at the O6 position [, ]. This product also forms at low temperatures (15K) and decays after 100K.

- Product III: This product arises from hydrogen abstraction from the C5' position of the sugar group, likely originating from a primary cation of the ribose [, ]. Signals from this product are present at 65K but are more clearly observed around 210K due to the dominance of signals from Products I and II at lower temperatures.

- Product IV: Characterized as a result of hydrogen addition at the C8 position of the purine ring [, ]. This product appears at higher temperatures, with signals becoming evident above 250K.

Q2: How stable are the products formed upon X-ray irradiation of this compound?

A2: The stability of the products varies. Products I and II, the cation and anion radicals, are transient species observed at low temperatures (15-100 K) [, ]. Their signals decay as the temperature increases. Product III, the result of hydrogen abstraction from the sugar group, is relatively stable at 210K but decays over a period of approximately 2 hours at 295K [, ]. Product IV, the C8 H adduct, is detected at higher temperatures (above 250K), suggesting greater stability compared to the initial radical products [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。